1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine
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Overview
Description
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its dual pyrazole rings, which are substituted with ethyl and methyl groups. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl hydrazine with 4-methyl-1H-pyrazole-3-carboxaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as alkylation with ethyl bromide, to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, or substituted pyrazole derivatives .
Scientific Research Applications
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The molecular pathways involved often include signal transduction pathways, such as the p53-mediated apoptosis pathway .
Comparison with Similar Compounds
1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as:
1-Phenyl-3-methyl-1H-pyrazole-5-amine: Similar in structure but with a phenyl group instead of an ethyl group, showing different biological activities.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds have arylmethylene linkages and exhibit antioxidant and anticancer activities.
Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate: Known for their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(2-ethylpyrazol-3-yl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-10(3)12(15-16)13-8-11-6-7-14-17(11)5-2/h6-7,9H,4-5,8H2,1-3H3,(H,13,15) |
InChI Key |
AOLXCGBBNBCMJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=NN2CC)C |
Origin of Product |
United States |
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